4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiophene and pyridine rings. The final step involves the sulfonation of the benzene ring and the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or for the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-23-19(13-26-14)16-4-6-18(7-5-16)28(24,25)22-11-15-9-17(12-21-10-15)20-3-2-8-27-20/h2-10,12-13,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZDOPYVSWQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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